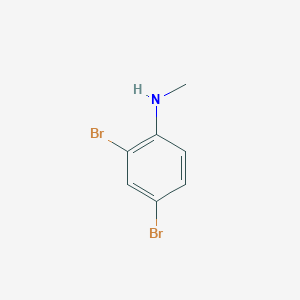

2,4-Dibromo-N-methylaniline

Descripción

The exact mass of the compound 2,4-Dibromo-N-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dibromo-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dibromo-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKJYNKHXCSGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456298 | |

| Record name | 2,4-Dibromo-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73557-58-1 | |

| Record name | 2,4-Dibromo-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-N-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Overview: The Chemistry of Anilide Bromination

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-N-methylaniline

This guide provides a comprehensive technical overview for the synthesis of 2,4-Dibromo-N-methylaniline, a key intermediate in the development of pharmaceuticals, agrochemicals, and functional materials.[1] We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and address critical safety and handling considerations. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.

The synthesis of 2,4-Dibromo-N-methylaniline is a classic example of electrophilic aromatic substitution. The core challenge in the bromination of N-methylaniline lies in controlling the high reactivity of the substrate to achieve the desired dibrominated product without significant formation of polybrominated byproducts.[2]

Mechanistic Rationale

The N-methylamino group (-NHCH₃) is a potent activating group, meaning it donates electron density into the benzene ring. This increases the nucleophilicity of the ring, making it highly susceptible to attack by electrophiles like the bromonium ion (Br⁺). The electron donation occurs primarily through resonance, stabilizing the intermediate carbocation (the sigma complex or arenium ion) formed during the substitution.

The -NHCH₃ group is an ortho, para-director. This means it preferentially directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself. The steric hindrance from the methyl group slightly disfavors the ortho positions, but the strong electronic activation ensures that both ortho and para positions are highly reactive.[3] Consequently, direct bromination of N-methylaniline readily yields a mixture of brominated products, with the 2,4-dibromo isomer being a major component under controlled conditions.

Caption: Simplified mechanism for the dibromination of N-methylaniline.

Experimental Protocol: Synthesis of 2,4-Dibromo-N-methylaniline

This protocol is designed for laboratory-scale synthesis and emphasizes control over reaction conditions to maximize the yield of the desired product.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity | Amount | Moles | Equivalents |

| N-Methylaniline | C₇H₉N | 107.15 | - | 5.36 g | 0.05 | 1.0 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 100 mL | - | - |

| Bromine | Br₂ | 159.81 | - | 16.8 g (5.4 mL) | 0.105 | 2.1 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Sat. aq. sol. | - | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | 150 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~10 g | - | - |

Step-by-Step Methodology

-

Reaction Setup : In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a trap containing sodium thiosulfate solution to neutralize bromine vapors), dissolve N-methylaniline (5.36 g, 0.05 mol) in 100 mL of glacial acetic acid.

-

Cooling : Cool the stirred solution to 0-5°C using an ice-water bath. Maintaining a low temperature is critical to control the reaction rate and prevent over-bromination.[2]

-

Bromine Addition : Dissolve bromine (16.8 g, 0.105 mol) in 20 mL of glacial acetic acid and place this solution in the dropping funnel. Add the bromine solution dropwise to the cooled aniline solution over approximately 60-90 minutes. The reaction mixture will turn dark reddish-brown.

-

Reaction : After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. Then, let the reaction warm to room temperature and stir for another 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Neutralization : Carefully pour the reaction mixture into a beaker containing 300 mL of ice-water. A precipitate may form. Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the pH of the solution is neutral (pH ~7-8) to neutralize the acetic acid and any remaining HBr.[4] Be cautious as this will cause foaming (CO₂ evolution).

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying : Combine the organic layers and wash them sequentially with 50 mL of 1 M sodium thiosulfate solution (to remove any unreacted bromine), 50 mL of water, and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal : Filter off the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude product, typically as a reddish-brown oil or solid.

Caption: Experimental workflow for the synthesis of 2,4-Dibromo-N-methylaniline.

Purification and Characterization

The crude product typically requires purification to remove mono-brominated and potentially tri-brominated side products.

Purification by Column Chromatography

Column chromatography is an effective method for isolating the desired product.[5][6]

-

Stationary Phase : Silica gel (230-400 mesh).

-

Mobile Phase (Eluent) : A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5-10% ethyl acetate) is typically effective. The optimal solvent system should be determined by TLC analysis.

-

Procedure : Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the packed column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure 2,4-Dibromo-N-methylaniline.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

Appearance : Typically a solid or high-boiling point oil.

-

¹H NMR : Expected signals would include a singlet for the methyl group (CH₃), a broad singlet for the amine proton (NH), and three distinct signals in the aromatic region corresponding to the protons on the substituted benzene ring.

-

¹³C NMR : Will show seven distinct carbon signals.

-

Mass Spectrometry : The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]⁺ would be expected around m/z 265, with accompanying [M+2]⁺ and [M+4]⁺ peaks.

Critical Safety and Handling Protocols

Both the starting materials and reagents in this synthesis are hazardous and must be handled with extreme care in a controlled laboratory environment.[7]

Reagent-Specific Hazards

| Substance | Key Hazards |

| **Bromine (Br₂) ** | Highly Toxic and Corrosive .[8] Causes severe burns to skin, eyes, and respiratory tract.[9] Strong oxidizer. Work must be conducted in a certified chemical fume hood.[10] |

| N-Methylaniline | Toxic . Harmful if swallowed, inhaled, or in contact with skin. Suspected carcinogen. |

| Glacial Acetic Acid | Corrosive . Causes severe skin and eye burns. Flammable. |

| Dichloromethane | Volatile and Toxic . Suspected carcinogen. Avoid inhalation of vapors. |

Required Personal Protective Equipment (PPE)

-

Eye Protection : Chemical splash goggles and a face shield when handling bromine.[9]

-

Hand Protection : Heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene).[8] Do not use thin disposable gloves when handling liquid bromine.

-

Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

Emergency Procedures

-

Spills : For bromine spills, have a neutralizing agent such as a 1 M sodium thiosulfate solution readily available.[8][10] Evacuate the area in case of a large spill and seek assistance from trained emergency personnel.

-

Exposure :

-

Inhalation : Move the affected person to fresh air immediately. Seek urgent medical attention.[7][11]

-

Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11]

-

Eye Contact : Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

-

Always consult the Safety Data Sheet (SDS) for each chemical before beginning work.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Bromination of N,N-diethyl-4-methylaniline.

- NSF Public Access Repository. (2018, July 26). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.

- NCERT. (n.d.). Amines.

- Ledford, B. (2012, November 27). Bromination of N,N-Dimethylaniline. Prezi.

- ResearchGate. (n.d.). High yielding synthesis of model 2,4‐dibromo‐N,N‐dimethylanilines.

- Sciencemadness.org. (2021, December 23). Bromination of aromatic compounds without catalyst.

- BenchChem. (n.d.). 3,5-Dibromo-2-methylaniline | 67365-47-3.

- NIH. (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC.

- Standard Operating Procedure. (n.d.). Bromine Safety & Standard Operating Procedures.

- RSC Education. (n.d.). Handling liquid bromine and preparing bromine water.

- BenchChem. (n.d.). 2,4-DIBROMO-N-METHYLANILINE, 97% | CAS No.73557-58-1 Synthetic Routes.

- CDC. (2024, September 6). Bromine | Chemical Emergencies.

- Archean Chemical Industries. (2022, January 14). SAFETY DATA SHEET - BROMINE.

- Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols.

- ECHEMI. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.

- NIH. (n.d.). 2,6-Dibromo-4-methylaniline. PMC.

- BenchChem. (n.d.). Technical Support Center: Purification of 2,6-Dibromo-3,4,5-trimethylaniline.

- Synlett. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines.

- Google Patents. (2014, May 14). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

- PubChem. (n.d.). 2,4-Dibromo-N-methylaniline.

- NIH. (n.d.). A structural study of 2,4-dimethylaniline derivatives. PMC - PubMed Central.

- Thermo Scientific Chemicals. (n.d.). 2,6-Dibromo-4-methylaniline, 98+% 25 g.

- SciSpace. (1970). Synthesis of n-methylaniline.

- CP Lab Safety. (n.d.). 2, 4-DIBROMO-N-METHYLANILINE, 97% Purity, C7H7Br2N, 10 grams.

- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-Bromo-N,N-diethyl-4-methylaniline.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-methylaniline 98 583-68-6.

Sources

- 1. echemi.com [echemi.com]

- 2. 3,5-Dibromo-2-methylaniline | 67365-47-3 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prezi.com [prezi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 9. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]

- 10. archeanchemicals.com [archeanchemicals.com]

- 11. Bromine | Chemical Emergencies | CDC [cdc.gov]

Introduction: The Strategic Value of Substituted Anilines

An In-depth Technical Guide to the Chemical Properties and Applications of 2,4-Dibromo-N-methylaniline

This guide provides an in-depth analysis of 2,4-Dibromo-N-methylaniline, a halogenated aromatic amine of significant interest to the scientific community. Designed for researchers, medicinal chemists, and professionals in drug development, this document explores the compound's core chemical properties, spectroscopic signature, synthetic pathways, and reactive potential. We will delve into its utility as a versatile building block and discuss the strategic role of its structural motifs in modern synthetic chemistry.

Substituted anilines are foundational scaffolds in organic synthesis, serving as critical starting materials and intermediates for a vast array of functional molecules. Their applications span the pharmaceutical, agrochemical, and materials science sectors.[1] The strategic introduction of substituents, such as halogens and alkyl groups, onto the aniline core profoundly modulates the molecule's steric and electronic landscape. This, in turn, dictates its reactivity, metabolic stability, and interaction with biological targets.

2,4-Dibromo-N-methylaniline (CAS No. 73557-58-1) is a prime example of such a functionalized building block. The presence of two bromine atoms offers reactive handles for sophisticated cross-coupling reactions, while the N-methyl group influences solubility and electronic properties. This guide aims to provide a comprehensive technical overview of this compound, empowering researchers to leverage its full synthetic potential.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical entity is paramount for its effective use in research and development. 2,4-Dibromo-N-methylaniline is a solid at ambient temperature, typically appearing as an off-white or light tan crystalline powder.[2] Its core identifiers and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2,4-dibromo-N-methylaniline | [3] |

| CAS Number | 73557-58-1 | [3][4] |

| Molecular Formula | C₇H₇Br₂N | [3][4] |

| Molecular Weight | 264.95 g/mol | [3][4] |

| Physical State | Solid at 25°C | [2] |

| Solubility | Limited solubility in water; more soluble in organic solvents such as chloroform and DMSO. | [2] |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is essential for structure verification and purity assessment. The key identifying features for 2,4-Dibromo-N-methylaniline in standard spectroscopic techniques are outlined below.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and N-methyl protons.

-

Aromatic Region (δ 6.5-7.5 ppm): Three signals corresponding to the protons on the benzene ring. The proton at C6 (ortho to the NHMe group) will likely appear as a doublet. The proton at C5 (meta to NHMe, ortho to a Br) will be a doublet of doublets. The proton at C3 (ortho to a Br and meta to NHMe) will appear as a doublet.

-

N-Methyl Signal (δ ~2.9 ppm): A singlet corresponding to the three protons of the methyl group. This may show coupling to the N-H proton depending on the solvent and concentration.

-

N-H Signal: A broad singlet whose chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Region (δ 100-150 ppm): Six signals for the aromatic carbons. The carbons directly attached to bromine (C2, C4) will be shifted downfield. The carbon attached to the nitrogen (C1) will also be significantly shifted.

-

N-Methyl Signal (δ ~30 ppm): A single peak for the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands.

-

N-H Stretch: A sharp to moderately broad band around 3400 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring stretches in the 1500-1600 cm⁻¹ region.

-

C-N Stretch: In the 1250-1350 cm⁻¹ region.

-

C-Br Stretch: In the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br have nearly equal natural abundance). This results in a distinctive M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 1:2:1, which is a definitive indicator of a dibrominated compound.

Protocol: General Sample Preparation for Analysis

-

NMR Spectroscopy: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for resolving N-H protons.

-

IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the dry solid directly on the ATR crystal and acquire the spectrum. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr.

-

Mass Spectrometry: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. The sample can be introduced via direct infusion or through a chromatographic system (GC-MS or LC-MS) for analysis.

Synthesis and Reactivity

The synthetic utility of 2,4-Dibromo-N-methylaniline stems from its defined reactive sites, which allow for selective chemical transformations.

Proposed Synthesis: Electrophilic Aromatic Substitution

A common and logical route to 2,4-Dibromo-N-methylaniline is the direct bromination of N-methylaniline. The N-methylamino group is a strong activating, ortho-, para-director. Therefore, careful control of stoichiometry and reaction conditions is necessary to achieve the desired 2,4-dibromination and avoid over-bromination.

Caption: Synthetic workflow for 2,4-Dibromo-N-methylaniline.

Experimental Protocol: Synthesis via Bromination

Causality: This protocol uses N-bromosuccinimide (NBS) as a safer and more manageable source of electrophilic bromine compared to liquid Br₂. Acetonitrile is chosen as the solvent for its ability to dissolve the starting material and its relative inertness under these conditions.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-methylaniline (1.0 eq.). Dissolve it in a suitable solvent such as acetonitrile or acetic acid.

-

Reagent Addition: Cool the flask in an ice bath (0 °C). Add N-bromosuccinimide (NBS) (2.0-2.1 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly. The N-methylamino group is highly activating, and slow addition helps control the reaction exotherm and selectivity.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine. Neutralize the solution by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 2,4-Dibromo-N-methylaniline.

Chemical Reactivity and Synthetic Potential

The true value of this molecule lies in its potential for subsequent transformations, making it a versatile intermediate.

Caption: Key reaction pathways for 2,4-Dibromo-N-methylaniline.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bonds are prime sites for forming new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug discovery. For instance, Suzuki coupling with boronic acids can introduce new aryl or alkyl groups, while Buchwald-Hartwig amination can be used to build more complex amine structures.[7] This reactivity allows for the rapid generation of diverse molecular libraries from a single, common intermediate.

-

N-Functionalization: The secondary amine can be readily acylated with acyl chlorides or anhydrides to form amides, or further alkylated to yield tertiary amines. This site provides a simple way to modify the polarity and hydrogen-bonding capability of the molecule.

-

Organometallic Chemistry: The aryl bromides can be converted into organolithium or Grignard reagents, which can then react with a variety of electrophiles to create even more complex structures.

Role in Drug Discovery and Development

Halogenated compounds are of immense importance in medicinal chemistry. The inclusion of bromine in a molecule is a strategic decision that can significantly enhance its drug-like properties.[8]

-

Modulation of Physicochemical Properties: Bromine is highly lipophilic, and its introduction can increase a compound's ability to cross cellular membranes.

-

Metabolic Blocking: A bromine atom can be placed at a site that is susceptible to metabolic oxidation. Its presence can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.

-

Halogen Bonding: The bromine atom has an electropositive region (a "sigma-hole") that can participate in non-covalent interactions with electron-rich atoms in a biological target, such as oxygen or nitrogen atoms in amino acid residues. This "halogen bond" can significantly increase binding affinity and selectivity.[8]

As a readily available dibrominated aniline, 2,4-Dibromo-N-methylaniline serves as an ideal starting point for synthesizing novel compounds where these effects can be systematically explored. It is a key intermediate for building molecules with potential applications in oncology, infectious diseases, and neuroscience, where substituted anilines are prevalent pharmacophores.[][10]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 2,4-Dibromo-N-methylaniline is crucial. Based on GHS data and information from analogous compounds, it should be treated as a hazardous substance.[3]

Hazard Profile:

-

Eye Irritation: Causes serious eye irritation (H319).[3]

-

Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[11][12]

Protocol: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[13]

-

Dispensing: Avoid generating dust when weighing or transferring the solid.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[11]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[14]

-

Skin: Remove contaminated clothing and wash skin immediately with plenty of soap and water.[14]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

2,4-Dibromo-N-methylaniline is a highly functionalized and synthetically versatile chemical intermediate. Its combination of a nucleophilic amine and two strategically placed bromine atoms provides multiple avenues for chemical diversification. For researchers in synthetic organic chemistry and drug development, this compound represents a valuable scaffold for the construction of complex molecular architectures and the exploration of structure-activity relationships. A thorough understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is the key to unlocking its full potential in the laboratory.

References

-

CP Lab Safety. 2, 4-DIBROMO-N-METHYLANILINE, 97% Purity, C7H7Br2N, 10 grams. [Link]

-

Solubility of Things. 2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline | Solubility of Things. [Link]

-

PubChem. 2,4-Dibromo-N-methylaniline | C7H7Br2N | CID 11129197. [Link]

-

Pharmaffiliates. CAS No : 14860-48-1 | Product Name : 2,4-Dibromo-6-((cyclohexylamino)methyl)aniline. [Link]

-

ResearchGate. High yielding synthesis of model 2,4‐dibromo‐N,N‐dimethylanilines.... [Link]

-

NSF Public Access Repository. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]

-

PubChem. 2,4-dibromo-N-(4-bromophenyl)-N-methylaniline. [Link]

-

PubChem. 2,4-dibromo-N-[(6-bromo-2-pyridinyl)methyl]aniline. [Link]

-

International Union of Crystallography. (IUCr) 2,6-Dibromo-4-methylaniline. [Link]

-

Mol-Instincts. 2,4-DIBROMO-N-METHYLANILINE, 97% | CAS No.73557-58-1 Synthetic Routes. [Link]

-

ChemAnalyst. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]

-

The Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

-

MPG.PuRe. Supporting Information. [Link]

-

NIST WebBook. 2,6-Dibromo-4-methylaniline. [Link]

-

International Union of Crystallography. (IUCr) 2,6-Dibromo-4-methylaniline. [Link]

-

Top Industrial Grade Chemical at Best Price. 4-Bromo-N,N-Dimethyl Aniline. [Link]

-

PubChem. 2,4-Dibromoaniline | C6H5Br2N | CID 12004. [Link]

-

NIH. 2,6-Dibromo-4-methylaniline - PMC. [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2,4-Dibromo-N-methylaniline | C7H7Br2N | CID 11129197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 2,6-Dibromo-4-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,6-Dibromo-4-methylaniline, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. jms.ump.edu.pl [jms.ump.edu.pl]

- 10. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2,4-Dibromo-N-methylaniline (CAS Number: 73557-58-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dibromo-N-methylaniline, a halogenated aromatic amine with significant potential as a versatile building block in organic synthesis. The document delves into its chemical and physical properties, synthesis methodologies, reactivity, and potential applications, particularly in the context of medicinal chemistry and materials science. Emphasis is placed on providing practical, field-proven insights and detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

Introduction: Unveiling a Versatile Synthetic Intermediate

2,4-Dibromo-N-methylaniline, identified by the CAS number 73557-58-1, is a disubstituted aniline derivative. Its structure, featuring a benzene ring functionalized with two bromine atoms and an N-methylamino group, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. The strategic placement of the bromine atoms at the ortho and para positions to the activating N-methylamino group imparts distinct reactivity, rendering it a key component in various chemical transformations. This guide will explore the fundamental properties and synthetic utility of this compound, with a particular focus on its role in the generation of novel molecular entities with potential biological activity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 2,4-Dibromo-N-methylaniline is paramount for its effective handling, storage, and application in synthetic protocols.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 73557-58-1 | - |

| IUPAC Name | 2,4-dibromo-N-methylaniline | [1] |

| Molecular Formula | C₇H₇Br₂N | [1] |

| Molecular Weight | 264.95 g/mol | - |

| Appearance | Solid | - |

| Boiling Point | 287.8±30.0 °C (Predicted) | - |

| Density | 1.875±0.06 g/cm³ (Predicted) | - |

| Storage Temperature | 2-8°C, protect from light | - |

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2,4-Dibromo-N-methylaniline.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the N-methyl protons, with coupling patterns indicative of their relative positions on the benzene ring. Similarly, the ¹³C NMR spectrum would display characteristic chemical shifts for the aromatic carbons, the N-methyl carbon, and the carbons bearing the bromine atoms.

-

Mass Spectrometry (MS): The mass spectrum of 2,4-Dibromo-N-methylaniline would exhibit a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak, showing the characteristic M, M+2, and M+4 signals in an approximate 1:2:1 ratio, is a definitive indicator of the presence of two bromine atoms.[2][3] The fragmentation pattern can provide further structural information.[2][3]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic ring and the methyl group, and C-N stretching, as well as absorptions in the fingerprint region indicative of the substitution pattern on the benzene ring.

Synthesis of 2,4-Dibromo-N-methylaniline: Methodologies and Protocols

The synthesis of 2,4-Dibromo-N-methylaniline typically involves the electrophilic bromination of an N-methylaniline precursor. The activating nature of the N-methylamino group directs the incoming electrophile primarily to the ortho and para positions.

Electrophilic Aromatic Bromination

A common and effective method for the synthesis of 2,4-Dibromo-N-methylaniline is the direct bromination of N-methylaniline using a suitable brominating agent. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling and selectivity.[4][5][6] The reaction is typically carried out in a suitable solvent at room temperature.[5]

Caption: General workflow for the synthesis of 2,4-Dibromo-N-methylaniline via electrophilic bromination.

Detailed Experimental Protocol: Bromination of N-methylaniline with NBS

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylaniline (1 equivalent) in a suitable solvent such as acetonitrile.

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (2 equivalents) portion-wise at room temperature. The addition should be monitored to control any potential exotherm.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2,4-Dibromo-N-methylaniline.

Reactivity and Synthetic Applications

The presence of two bromine atoms on the aromatic ring of 2,4-Dibromo-N-methylaniline makes it an excellent substrate for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[7][8][9] 2,4-Dibromo-N-methylaniline can readily participate in Suzuki-Miyaura reactions, allowing for the selective introduction of aryl or heteroaryl substituents at the bromine-bearing positions.[7] The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base.[9]

Caption: Schematic representation of the Suzuki-Miyaura cross-coupling reaction with 2,4-Dibromo-N-methylaniline.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dibromo-N-methylaniline

-

Reaction Setup: In a Schlenk flask, combine 2,4-Dibromo-N-methylaniline (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Potential Applications in Drug Discovery and Materials Science

While direct biological activity data for 2,4-Dibromo-N-methylaniline is limited, its utility as a synthetic intermediate suggests its potential in the development of novel therapeutic agents and functional materials.

Precursor for Bioactive Heterocycles

Halogenated anilines are valuable precursors for the synthesis of a wide range of bioactive heterocyclic compounds.[10][11] The bromine atoms in 2,4-Dibromo-N-methylaniline can serve as handles for intramolecular or intermolecular cyclization reactions to construct various heterocyclic scaffolds, which are prevalent in many pharmaceuticals.

Potential in Anticancer Drug Development

Several studies have highlighted the anticancer properties of bromo-substituted aniline and quinoline derivatives.[12][13][14][15] For instance, certain benzothiazole aniline derivatives have shown inhibitory effects on breast cancer cells.[13] While no direct studies on the anticancer activity of 2,4-Dibromo-N-methylaniline have been reported, its structural similarity to other bioactive bromoanilines suggests that its derivatives could be promising candidates for anticancer drug discovery programs.[12][16]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 2,4-Dibromo-N-methylaniline.

Hazard Identification

Based on available safety data sheets, 2,4-Dibromo-N-methylaniline is classified as causing serious eye irritation.[1] It may also be harmful if swallowed, in contact with skin, or if inhaled.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][17][18]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[17]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[1][17]

Conclusion

2,4-Dibromo-N-methylaniline is a valuable and versatile building block in organic synthesis. Its readily available nature and the presence of two reactive bromine atoms make it an attractive starting material for the construction of a diverse range of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a straightforward route to novel aryl-substituted anilines. While further research is needed to fully elucidate its biological activity, the established anticancer potential of related bromoaniline derivatives suggests that 2,4-Dibromo-N-methylaniline and its derivatives are promising scaffolds for future drug discovery and development efforts. This guide provides a solid foundation of its properties, synthesis, and reactivity to aid researchers in harnessing the full potential of this important synthetic intermediate.

References

-

(PDF) 2,6-Dibromo-4-methylaniline - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

2,6-Dibromo-4-methylaniline - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - NIH. (2021, October 25). Retrieved January 22, 2026, from [Link]

-

Anticancer evaluation of difunctional substituted 1,2-dihydrophthalazines - ResearchGate. (2025, August 10). Retrieved January 22, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.).

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 22, 2026, from [Link]

-

A Study Of Synthesis Of Bioactive Heterocycles - IJNRD. (n.d.). Retrieved January 22, 2026, from [Link]

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

(IUCr) 2,6-Dibromo-4-methylaniline. (2022, June 7). Retrieved January 22, 2026, from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (2023, August 29). Retrieved January 22, 2026, from [Link]

-

High yielding synthesis of model 2,4‐dibromo‐N,N‐dimethylanilines... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Editorial: Emerging heterocycles as bioactive compounds - IRIS - Unipa. (2023, April 26). Retrieved January 22, 2026, from [Link]

-

Electrophilic Activation of Molecular Bromine Mediated by I(III) - ChemRxiv. (n.d.). Retrieved January 22, 2026, from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved January 22, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Anatomy of an Ion's Fragmentation After Electron Ionization, Part I - Spectroscopy Online. (n.d.). Retrieved January 22, 2026, from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 22, 2026, from [Link]

-

Synthesis of Bioactive Heterocycles - ScholarWorks @ UTRGV. (n.d.). Retrieved January 22, 2026, from [Link]

-

Bromination - Common Conditions - Common Organic Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020) - Human Metabolome Database. (n.d.). Retrieved January 22, 2026, from [Link]

-

A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst | Request PDF - ResearchGate. (2025, August 5). Retrieved January 22, 2026, from [Link]

-

Supporting Information - MPG.PuRe. (n.d.). Retrieved January 22, 2026, from [Link]

-

Safety Data Sheet: 4-bromo-N,N-dimethylaniline - Chemos GmbH&Co.KG. (n.d.). Retrieved January 22, 2026, from [Link]

-

(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - NSF Public Access Repository. (2018, July 26). Retrieved January 22, 2026, from [Link]

-

N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air - Milano-Bicocca. (2021, December 16). Retrieved January 22, 2026, from [Link]

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns - YouTube. (2020, December 17). Retrieved January 22, 2026, from [Link]

-

Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. (2023, December 27). Retrieved January 22, 2026, from [Link]

-

6.2: Fragmentation - Chemistry LibreTexts. (2022, July 3). Retrieved January 22, 2026, from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Bromination - Common Conditions [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ijnrd.org [ijnrd.org]

- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. journals.iucr.org [journals.iucr.org]

- 17. tcichemicals.com [tcichemicals.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

"characterization of 2,4-Dibromo-N-methylaniline"

An In-Depth Technical Guide to the Characterization of 2,4-Dibromo-N-methylaniline

Introduction

2,4-Dibromo-N-methylaniline is a halogenated aromatic amine that serves as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a reactive secondary amine and two bromine atoms on the benzene ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. The strategic placement of the bromine atoms allows for subsequent functionalization through various cross-coupling reactions, while the N-methyl group influences the electronic properties and reactivity of the aniline core. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, a robust synthesis protocol, in-depth spectroscopic characterization, and essential safety protocols.

Part 1: Physicochemical and Structural Properties

The fundamental identity of 2,4-Dibromo-N-methylaniline is established by its unique physicochemical properties. These characteristics are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| IUPAC Name | 2,4-dibromo-N-methylaniline | [1] |

| CAS Number | 73557-58-1 | [1] |

| Molecular Formula | C₇H₇Br₂N | [1] |

| Molecular Weight | 264.94 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | [2] |

| Solubility | Limited solubility in water; more soluble in organic solvents like chloroform or DMSO. | [2] |

The structure consists of an N-methylated aniline ring substituted with bromine atoms at positions 2 and 4. The electron-donating nature of the methylamino group and the electron-withdrawing and steric effects of the bromine atoms dictate the molecule's reactivity in further synthetic transformations.

Part 2: Synthesis and Purification

A reliable synthesis of 2,4-Dibromo-N-methylaniline can be achieved through the direct electrophilic bromination of N-methylaniline. The N-methylamino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Careful control of the stoichiometry of the brominating agent is crucial to favor the desired dibrominated product.

Causality of Experimental Design:

The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic; it provides a controlled, slow release of electrophilic bromine, minimizing over-bromination and side reactions compared to using liquid bromine (Br₂). A non-polar solvent like chloroform is selected to solubilize the starting material and facilitate the reaction while being relatively inert under the reaction conditions. The reaction is typically run at room temperature to manage the exothermic nature of the bromination. Purification via column chromatography is essential to separate the desired 2,4-dibromo product from any remaining starting material, monobrominated intermediates (e.g., 4-bromo-N-methylaniline), and other isomers.

Experimental Workflow: Synthesis of 2,4-Dibromo-N-methylaniline

Caption: Workflow for the synthesis and purification of 2,4-Dibromo-N-methylaniline.

Detailed Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve N-methylaniline (1.0 eq.) in chloroform.

-

Bromination: To the stirred solution, add N-Bromosuccinimide (2.0 eq.) portion-wise over 15 minutes, maintaining the temperature at 20-25°C.

-

Reaction Monitoring: Stir the reaction mixture for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Filter the reaction mixture to remove the succinimide byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure 2,4-Dibromo-N-methylaniline.

Part 3: Comprehensive Spectroscopic Characterization

Unambiguous structural confirmation of the synthesized 2,4-Dibromo-N-methylaniline is achieved through a combination of spectroscopic techniques. Each method provides complementary information to validate the molecular structure.

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H proton, and the N-methyl protons. The aromatic region will display signals characteristic of a 1,2,4-trisubstituted benzene ring. The proton at C6 (ortho to the N-methyl group) will likely appear as a doublet, the proton at C5 (between the two bromines) as a doublet of doublets, and the proton at C3 (ortho to a bromine) as a doublet. The N-methyl group will appear as a singlet around 2.8-3.0 ppm, and the N-H proton will be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct carbon signals. The carbons attached to bromine (C2 and C4) will be shifted downfield. The chemical shifts for aromatic carbons are influenced by the substituents, providing a fingerprint of the substitution pattern.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.[1]

-

N-H Stretch: A characteristic absorption band is expected in the region of 3400-3450 cm⁻¹ for the secondary amine N-H stretching vibration.[5]

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1500-1600 cm⁻¹ region correspond to the aromatic ring stretching.

-

C-N Stretch: The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ range.

-

C-Br Stretch: Strong absorptions in the fingerprint region, typically between 500-700 cm⁻¹, are indicative of the carbon-bromine bonds.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of two bromine atoms.[1]

-

Molecular Ion Peak: The mass spectrum will exhibit a characteristic triplet for the molecular ion [M]⁺ due to the isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected peaks will be at m/z values corresponding to the molecule containing two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, with an approximate intensity ratio of 1:2:1.

-

Fragmentation: Common fragmentation patterns may include the loss of a methyl group ([M-15]⁺) or a bromine atom.

| Spectroscopic Data Summary | |

| ¹H NMR | Aromatic protons (3H), N-H proton (1H, broad), N-CH₃ protons (3H, singlet) |

| ¹³C NMR | 7 distinct signals expected |

| IR (cm⁻¹) | ~3420 (N-H), ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1580 (C=C), ~600 (C-Br) |

| Mass Spec (m/z) | Molecular ion triplet peak pattern confirming C₇H₇Br₂N |

Part 4: Applications in Synthetic Chemistry

2,4-Dibromo-N-methylaniline is a valuable building block for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6] The bromine atoms can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of elaborate molecular scaffolds found in many biologically active compounds.[6][7]

Part 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. 2,4-Dibromo-N-methylaniline must be handled with appropriate precautions.

Hazard Identification:

-

GHS Classification: The compound is classified as causing serious eye irritation (H319).[1] Related compounds are often harmful if swallowed, in contact with skin, or if inhaled.[8][9]

Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]

Part 6: References

-

PubChem. (n.d.). 2,4-Dibromo-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Human Metabolome Database. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

Sources

- 1. 2,4-Dibromo-N-methylaniline | C7H7Br2N | CID 11129197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. hmdb.ca [hmdb.ca]

- 4. 2-Bromo-4-methylaniline(583-68-6) 13C NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. 2,6-Dibromo-4-methylaniline, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Spectral Analysis of 2,4-Dibromo-N-methylaniline

Introduction

2,4-Dibromo-N-methylaniline (CAS No: 73557-58-1, Molecular Formula: C₇H₇Br₂N) is a halogenated aromatic amine, a class of compounds that serves as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The precise structural characterization of such intermediates is a cornerstone of process development and quality control in the chemical industry. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical suite for unambiguous structural elucidation.

Molecular Structure & Predictive Spectroscopic Overview

The structure of 2,4-Dibromo-N-methylaniline dictates the expected signals in each spectroscopic method. The key features are an aromatic ring with three distinct protons, two bromine substituents that exert significant electronic and isotopic effects, a secondary amine (N-H), and a methyl group (CH₃).

Structural Diagram

Caption: Numbered structure of 2,4-Dibromo-N-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Standard Protocol for ¹H and ¹³C NMR Acquisition

A standardized protocol ensures reproducibility and data quality. The choice of solvent and instrument parameters are critical for obtaining a high-resolution spectrum.

-

Sample Preparation : Dissolve approximately 5-10 mg of 2,4-Dibromo-N-methylaniline in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for anilines and its single, well-defined residual solvent peak.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the closely spaced aromatic protons.

-

¹H NMR Acquisition :

-

Pulse Program : A standard single-pulse experiment is sufficient.

-

Spectral Width : Set to approximately 12 ppm to cover the expected chemical shift range.

-

Acquisition Time : ~3-4 seconds to ensure good resolution.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8 to 16 scans are typically adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition :

-

Pulse Program : A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

-

Spectral Width : Set to ~220 ppm.

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[2]

-

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aromatic protons, the N-H proton, and the N-methyl protons.

-

Aromatic Region (δ 6.5-7.5 ppm) : The electron-donating N-methylamino group and the electron-withdrawing bromine atoms create a distinct pattern.

-

H-6 : This proton is ortho to the strong activating -NHCH₃ group and will be the most upfield (lowest δ), likely appearing as a doublet.

-

H-5 : This proton is ortho to one bromine and meta to another and the amino group. It will appear as a doublet of doublets.

-

H-3 : This proton is situated between two bromine atoms and will be the most deshielded (highest δ) aromatic proton, appearing as a doublet.

-

-

N-H Proton (δ ~4.0-5.0 ppm) : This signal is often broad due to quadrupole coupling with the nitrogen atom and will appear as a singlet. Its chemical shift can be variable and is dependent on concentration and solvent.

-

N-Methyl Protons (δ ~2.9 ppm) : The three protons of the methyl group are equivalent and will appear as a sharp singlet. Data from 2-Bromo-N-methylaniline shows this peak at 2.93 ppm.[3]

Table 1: Predicted ¹H NMR Data for 2,4-Dibromo-N-methylaniline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.4 - 7.6 | Doublet (d) | J(H3-H5) ≈ 2.5 Hz (meta) |

| H-5 | 7.1 - 7.3 | Doublet of Doublets (dd) | J(H5-H6) ≈ 8.5 Hz (ortho), J(H5-H3) ≈ 2.5 Hz (meta) |

| H-6 | 6.6 - 6.8 | Doublet (d) | J(H6-H5) ≈ 8.5 Hz (ortho) |

| N-H | 4.0 - 5.0 (broad) | Singlet (s) | - |

| N-CH₃ | ~2.9 | Singlet (s) | - |

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will show 7 distinct signals for the 7 carbon atoms in the molecule.

-

Aromatic Carbons (δ 100-150 ppm) :

-

C-1 (ipso-N) : The carbon attached to the nitrogen will be highly deshielded, appearing around δ 145-148 ppm.

-

C-2 & C-4 (ipso-Br) : Carbons directly bonded to bromine atoms are subject to the "heavy atom effect," which can make their prediction complex.[4] However, they are typically found in the δ 109-115 ppm range.

-

C-3, C-5, C-6 : These carbons will appear in the typical aromatic region (δ 110-135 ppm). Their precise shifts are influenced by the combined electronic effects of the substituents.

-

-

Aliphatic Carbon (δ ~30 ppm) : The N-methyl carbon is expected around δ 30-31 ppm, consistent with data from mono-brominated analogs.[3]

Table 2: Predicted ¹³C NMR Data for 2,4-Dibromo-N-methylaniline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C-N) | 145 - 148 | Attachment to electronegative nitrogen |

| C-3 | 130 - 135 | Deshielded by adjacent bromine atom |

| C-5 | 128 - 132 | Aromatic CH |

| C-6 | 110 - 115 | Shielded by ortho amino group |

| C-2 (C-Br) | 109 - 115 | Attached to bromine |

| C-4 (C-Br) | 109 - 115 | Attached to bromine |

| C-7 (N-CH₃) | 30 - 31 | N-alkyl group |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Standard Protocol for FTIR Acquisition

-

Technique : For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared. For a liquid or molten sample, a thin film between salt plates can be used.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹ is standard for routine analysis.

-

Number of Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The resulting interferogram is Fourier-transformed into a spectrum of absorbance or transmittance versus wavenumber. A background spectrum of the empty ATR crystal or KBr pellet is taken and subtracted from the sample spectrum.

IR Spectral Analysis (Predicted)

The IR spectrum of 2,4-Dibromo-N-methylaniline will display characteristic absorptions for the N-H bond, C-H bonds, aromatic C=C bonds, and C-N and C-Br bonds.

Table 3: Predicted IR Absorption Bands for 2,4-Dibromo-N-methylaniline

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| ~3410 | N-H Stretch | Medium | Secondary amines typically show a single, sharp band in this region. N-methylaniline shows this peak at 3411 cm⁻¹.[5] |

| 3100-3000 | Aromatic C-H Stretch | Medium | Characteristic for sp² C-H bonds.[6] |

| 2980-2850 | Aliphatic C-H Stretch | Medium | Arising from the N-methyl group. |

| ~1600, ~1500 | Aromatic C=C Ring Stretch | Strong | Two to three bands are typical for the aromatic ring itself. |

| ~1320 | C-N Stretch | Medium | Characteristic of aromatic amines. |

| 1000-650 | C-H Out-of-Plane Bending | Strong | The pattern of these bands can be diagnostic of the aromatic substitution pattern. |

| 700-500 | C-Br Stretch | Strong | Strong absorptions due to the heavy bromine atoms are expected in the far-IR region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Standard Protocol for GC-MS Acquisition

-

Technique : Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for volatile, thermally stable compounds like 2,4-Dibromo-N-methylaniline.

-

Instrumentation : A GC system coupled to a mass spectrometer (typically a quadrupole analyzer).

-

GC Conditions :

-

Column : A non-polar capillary column (e.g., DB-5ms) is suitable.

-

Injection : A small volume (1 µL) of a dilute solution (e.g., in dichloromethane or ethyl acetate) is injected.

-

Temperature Program : A temperature ramp (e.g., from 100°C to 280°C at 10°C/min) is used to ensure elution from the column.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV. This high energy ensures fragmentation and produces a characteristic, reproducible spectrum.

-

Mass Range : Scan from m/z 40 to 350 to ensure capture of the molecular ion and all significant fragments.

-

Mass Spectrum Analysis (Predicted)

The EI mass spectrum will provide the molecular weight and key structural information from fragmentation.

-

Molecular Ion (M⁺) : The molecular weight is 264.94 g/mol .[1] Due to the presence of two bromine atoms, the molecular ion will appear as a characteristic triplet of peaks. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

-

M⁺ peak (m/z 264) : Contains two ⁷⁹Br atoms.

-

M+2 peak (m/z 266) : Contains one ⁷⁹Br and one ⁸¹Br atom. This peak will be approximately twice the intensity of the M⁺ peak.

-

M+4 peak (m/z 268) : Contains two ⁸¹Br atoms. This peak will be approximately the same intensity as the M⁺ peak. This 1:2:1 isotopic pattern is a definitive signature for a molecule containing two bromine atoms.

-

-

Key Fragmentation Pathways : Fragmentation in EI-MS is driven by the formation of the most stable ions.[7]

-

Loss of a Methyl Radical (M-15) : Cleavage of the N-CH₃ bond would yield a fragment at m/z 249/251/253.

-

Loss of a Bromine Radical (M-79/81) : Loss of one of the bromine atoms would result in a significant peak at m/z 185/187.

-

Loss of HBr (M-80/82) : Elimination of hydrogen bromide is another possible pathway.

-

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for 2,4-Dibromo-N-methylaniline in EI-MS.

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z (Isotope Cluster) | Proposed Fragment Ion | Loss from Molecular Ion |

| 264, 266, 268 | [C₇H₇Br₂N]⁺ (Molecular Ion) | - |

| 249, 251, 253 | [C₆H₄Br₂NH]⁺ | - CH₃• (15 Da) |

| 185, 187 | [C₇H₇BrN]⁺ | - Br• (79/81 Da) |

| 106 | [C₇H₈N]⁺ | - 2Br• |

Integrated Spectroscopic Analysis

The true power of these techniques lies in their combined application. The MS data will confirm the molecular weight (264.94 g/mol ) and the presence of two bromine atoms. The IR spectrum will confirm the presence of N-H, aromatic C-H, and aliphatic C-H functional groups. Finally, the ¹H and ¹³C NMR spectra will unambiguously determine the connectivity of the atoms, confirming the 2,4-dibromo substitution pattern and the N-methyl structure, providing a complete and validated structural assignment for the molecule.

References

-

Royal Society of Chemistry. (2019). Supporting Information for "N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes". Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Sharma, V., et al. (n.d.). Supporting Information - New Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dibromo-N-methylaniline. Retrieved from [Link]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBS Information. Retrieved from [Link]

-

Re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-N,N-dimethylaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dibromoaniline. Retrieved from [Link]

-

NIST. (n.d.). 2,6-Dibromo-4-methylaniline. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

- 1. 2,4-Dibromo-N-methylaniline | C7H7Br2N | CID 11129197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. compoundchem.com [compoundchem.com]

- 3. rsc.org [rsc.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 2,4-Dibromo-N-methylaniline in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of process development, formulation science, and drug discovery. This technical guide provides an in-depth analysis of the solubility characteristics of 2,4-Dibromo-N-methylaniline (CAS: 73557-58-1). Due to a scarcity of published quantitative data for this specific molecule, this document emphasizes a foundational, principles-based approach. It combines a theoretical prediction of solubility based on molecular structure with a comprehensive, field-proven experimental protocol for determining thermodynamic solubility. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for handling this and similar halogenated aniline compounds.

Introduction: The Significance of 2,4-Dibromo-N-methylaniline

2,4-Dibromo-N-methylaniline is a substituted aromatic amine featuring a benzene ring functionalized with two bromine atoms and an N-methylamino group. Its structural motifs are prevalent in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules. The solubility of this intermediate dictates its reaction kinetics, purification strategies (e.g., crystallization), and formulation possibilities. Poorly characterized solubility can lead to significant challenges in process scale-up, compromised data quality in biological assays, and extended development timelines.[1]

This guide addresses the critical need for reliable solubility data by providing both a predictive framework and a definitive experimental procedure.

Physicochemical Properties & Theoretical Solubility Profile

To predict the solubility of a compound, we must first analyze its inherent physicochemical properties. The principle of "like dissolves like" remains the most powerful predictive tool, stating that a solute will dissolve best in a solvent that has a similar polarity.

Table 1: Key Physicochemical Properties of 2,4-Dibromo-N-methylaniline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇Br₂N | PubChem[2] |

| Molecular Weight | 264.94 g/mol | PubChem[2] |

| CAS Number | 73557-58-1 | PubChem[2] |

| Structure | Aromatic Amine | PubChem[2] |

Structural Analysis

The solubility behavior of 2,4-Dibromo-N-methylaniline is governed by the interplay of its distinct structural components.

Caption: Key structural features influencing the solubility of 2,4-Dibromo-N-methylaniline.

-

Nonpolar Core: The benzene ring is inherently nonpolar and hydrophobic.

-

Halogenation: The two bromine atoms significantly increase the molecular weight and the overall lipophilicity (fat-solubility) of the molecule, further reducing its affinity for highly polar solvents like water. This is a common characteristic of similar compounds like 2,6-Dibromo-4-methylaniline, which is noted as being insoluble in water.[3]

-

Polar Functional Group: The secondary amine group (-NHCH₃) introduces polarity. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. However, the presence of the methyl group provides some steric hindrance and the single N-H bond offers only limited hydrogen bond donating capability.

Solubility Prediction

Based on this analysis, a qualitative solubility profile can be predicted:

-

Water & Polar Protic Solvents: Solubility is expected to be very low. The large, hydrophobic aromatic and dibromo structure will dominate over the single polar amine group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are strong hydrogen bond acceptors and have high polarity. Good solubility is anticipated as they can effectively solvate the polar N-H group. A related compound, 2,4-Dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline, is noted to be soluble in DMSO.[4]

-

Moderately Polar Solvents (e.g., Dichloromethane (DCM), Chloroform, THF): High solubility is predicted. These solvents can engage in dipole-dipole interactions and are non-protic, which is favorable for dissolving many organic compounds. Chloroform is often a good solvent for similar brominated aromatics.[4]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Moderate solubility is expected. While the molecule has a polar group, its overall character is largely nonpolar, allowing for favorable van der Waals interactions with these solvents.

Authoritative Protocol: Thermodynamic Solubility Determination

For definitive, high-quality data, experimental measurement is non-negotiable. The "shake-flask" method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[5] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, providing a true measure of its solubility limit under specific conditions.[1]

Rationale for the Shake-Flask Method

This protocol is a self-validating system because it ensures that a true equilibrium is reached. By introducing an excess of solid material, we guarantee that the solvent is fully saturated. The extended incubation period allows the system to overcome kinetic barriers to dissolution, resulting in a thermodynamically stable state. This contrasts with kinetic solubility assays, which are faster but can overestimate solubility by creating supersaturated, metastable solutions.[6]

Experimental Workflow

Caption: Experimental workflow for the Shake-Flask thermodynamic solubility assay.

Detailed Step-by-Step Methodology

Materials:

-

2,4-Dibromo-N-methylaniline (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined caps

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-